molecular formula C20H31N3O B11502451 3-[4-(4-Hydroxy-3,5-diisopropylbenzyl)piperazin-1-yl]propanenitrile

3-[4-(4-Hydroxy-3,5-diisopropylbenzyl)piperazin-1-yl]propanenitrile

Cat. No.: B11502451
M. Wt: 329.5 g/mol
InChI Key: XAEJKIJGRZXFGO-UHFFFAOYSA-N
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Description

3-[4-(4-Hydroxy-3,5-diisopropylbenzyl)piperazin-1-yl]propanenitrile is an organic compound with a complex structure that includes a piperazine ring and a hydroxy-substituted benzyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[4-(4-Hydroxy-3,5-diisopropylbenzyl)piperazin-1-yl]propanenitrile typically involves multiple steps. One common route starts with the preparation of 4-hydroxy-3,5-diisopropylbenzyl chloride, which is then reacted with piperazine to form the intermediate 4-(4-hydroxy-3,5-diisopropylbenzyl)piperazine. This intermediate is subsequently reacted with acrylonitrile under specific conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve optimization of the reaction conditions to increase yield and purity. This can include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to obtain the desired compound in high purity.

Chemical Reactions Analysis

Types of Reactions

3-[4-(4-Hydroxy-3,5-diisopropylbenzyl)piperazin-1-yl]propanenitrile can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.

    Reduction: The nitrile group can be reduced to form an amine.

    Substitution: The benzyl group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst can be used.

    Substitution: Electrophilic aromatic substitution can be facilitated by reagents such as halogens (e.g., Br₂) or nitrating agents (e.g., HNO₃).

Major Products

    Oxidation: Formation of 4-(4-oxo-3,5-diisopropylbenzyl)piperazin-1-yl]propanenitrile.

    Reduction: Formation of 3-[4-(4-hydroxy-3,5-diisopropylbenzyl)piperazin-1-yl]propanamine.

    Substitution: Formation of various substituted benzyl derivatives depending on the substituent introduced.

Scientific Research Applications

3-[4-(4-Hydroxy-3,5-diisopropylbenzyl)piperazin-1-yl]propanenitrile has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 3-[4-(4-Hydroxy-3,5-diisopropylbenzyl)piperazin-1-yl]propanenitrile involves its interaction with specific molecular targets. The hydroxy group can form hydrogen bonds with biological molecules, while the piperazine ring can interact with receptors or enzymes. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    4-Hydroxy-3,5-diisopropylbenzoic acid: A related compound with similar structural features.

    3-(Piperazin-1-yl)-1,2-benzothiazole: Another compound containing a piperazine ring, known for its antibacterial activity.

    3’-Hydroxy-3,4,5’-trimethoxybibenzyl: A compound with a similar hydroxy-substituted benzyl group.

Uniqueness

3-[4-(4-Hydroxy-3,5-diisopropylbenzyl)piperazin-1-yl]propanenitrile is unique due to its combination of a hydroxy-substituted benzyl group and a piperazine ring, which provides a distinct set of chemical and biological properties. This combination allows for versatile interactions with various molecular targets, making it a valuable compound for research and development.

Properties

Molecular Formula

C20H31N3O

Molecular Weight

329.5 g/mol

IUPAC Name

3-[4-[[4-hydroxy-3,5-di(propan-2-yl)phenyl]methyl]piperazin-1-yl]propanenitrile

InChI

InChI=1S/C20H31N3O/c1-15(2)18-12-17(13-19(16(3)4)20(18)24)14-23-10-8-22(9-11-23)7-5-6-21/h12-13,15-16,24H,5,7-11,14H2,1-4H3

InChI Key

XAEJKIJGRZXFGO-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=CC(=CC(=C1O)C(C)C)CN2CCN(CC2)CCC#N

Origin of Product

United States

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